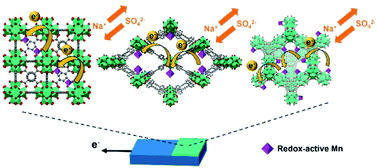Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†
Physical Chemistry Chemical Physics Pub Date: 2022-03-14 DOI: 10.1039/D2CP00117A
Abstract
Three topologically distinct zirconium-based metal–organic frameworks (Zr-MOFs) constructed from redox-innocent linkers, MOF-808, defective UiO-66, and CAU-24, are synthesized, and the spatially dispersed redox-active manganese sites are post-synthetically immobilized on the hexa-zirconium nodes of these Zr-MOFs. The crystallinity, morphology, porosity, manganese loading, and bulk electrical conductivity of each material are studied. The redox-hopping-based electrochemical reaction between the installed Mn(III) and Mn(IV) occurring within the thin films of these MOFs in aqueous electrolytes is investigated, in the presence of various concentrations of Na2SO4 in the electrolytes. Cyclic voltammetry is used to qualitatively study the redox-hopping process, and chronoamperometry is used to quantify the electrochemically active fractions of manganese sites within the MOF thin film as well as the values of apparent diffusivity for the redox-hopping process. By adjusting the concentration of Na2SO4 in the electrolyte, the rate-determining step for the redox-hopping process can be tuned from ionic transport to electronic transport, and the Mn-decorated MOF-808, which possesses the largest pore size, can achieve the highest value of apparent diffusivity. Findings here shed light on the selection of Zr-MOF as well as the choice of electrolyte concentration for the applications of MOFs in supercapacitors and electrocatalysis relying on such redox-hopping processes in aqueous electrolytes.


Recommended Literature
- [1] High- and low-temperature mechanisms in the thermal decomposition of acetic acid
- [2] Ambident neighbouring groups. Part V. Effects of solvent on several O-5 ring closures
- [3] The structure and synthesis of (+)-obliquin
- [4] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [5] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
- [6] Back cover
- [7] Contents list
- [8] Molecular nanoparticles of cerium dioxide: structure-directing effect of halide ions†
- [9] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [10] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 110-04-3
-
CAS no.: 495-54-5
-
Benzyltrimethylammonium fluoride
CAS no.: 329-97-5
-
CAS no.: 85-52-9
-
CAS no.: 96-35-5
-
CAS no.: 3875-78-3
-
Methyl 4-hydroxy-3-nitrobenzoate
CAS no.: 99-42-3
-
CAS no.: 97-17-6









